![molecular formula C24H24N6O B14314150 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one CAS No. 112708-00-6](/img/structure/B14314150.png)
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is a chemical compound known for its unique structure and properties. It features two azide groups attached to benzene rings and a cyclohexanone core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves the condensation reaction between cyclohexanedione and 4-azidobenzaldehyde. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and copper(I) catalysts for click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the azide groups results in nitro compounds, while reduction leads to the formation of amines.
Applications De Recherche Scientifique
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor for various functional materials.
Biology: The compound’s azide groups make it useful in bioconjugation reactions, enabling the attachment of biomolecules like antibodies or peptides.
Industry: The compound’s photosensitive properties make it valuable in the development of photoresponsive materials.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its azide groups, which are highly reactive and can participate in various chemical reactions. These reactions often involve the formation of covalent bonds with other molecules, making the compound useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone: Similar structure but with a methyl group instead of a tert-butyl group.
2,6-Bis(4-azidobenzylidene)cyclohexanone: Lacks the tert-butyl group, making it less bulky.
Uniqueness
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is unique due to the presence of the tert-butyl group, which adds steric hindrance and can influence the compound’s reactivity and properties. This makes it distinct from other similar compounds and can affect its behavior in chemical reactions and applications.
Propriétés
Numéro CAS |
112708-00-6 |
|---|---|
Formule moléculaire |
C24H24N6O |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2,6-bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C24H24N6O/c1-24(2,3)20-14-18(12-16-8-4-6-10-21(16)27-29-25)23(31)19(15-20)13-17-9-5-7-11-22(17)28-30-26/h4-13,20H,14-15H2,1-3H3 |
Clé InChI |
PIYLPAQXANLNGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC(=CC2=CC=CC=C2N=[N+]=[N-])C(=O)C(=CC3=CC=CC=C3N=[N+]=[N-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

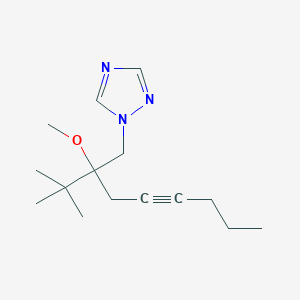
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

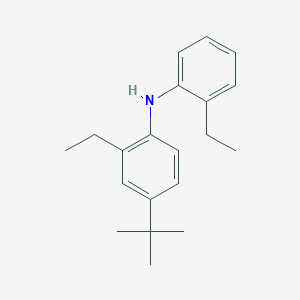
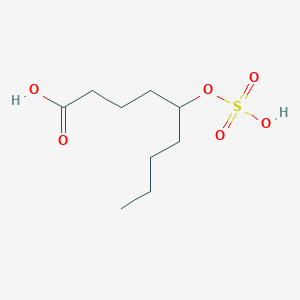


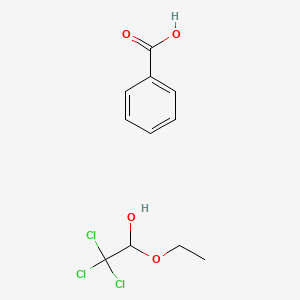
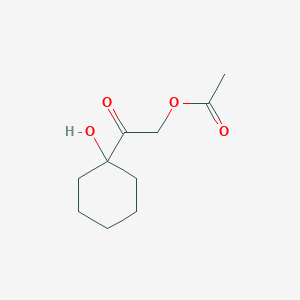
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)

